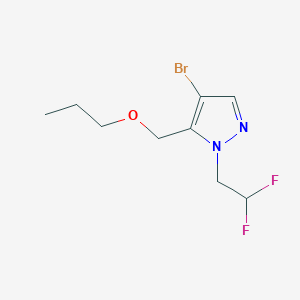

![molecular formula C13H17N3O2S B2974278 2-(Tert-butylsulfonyl)-2-[2-(3-methylphenyl)hydrazono]acetonitrile CAS No. 241127-21-9](/img/structure/B2974278.png)

2-(Tert-butylsulfonyl)-2-[2-(3-methylphenyl)hydrazono]acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

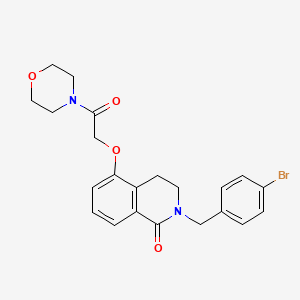

2-(Tert-butylsulfonyl)-2-[2-(3-methylphenyl)hydrazono]acetonitrile (2-TBS-2-MPH) is a novel organic compound that has recently been studied for its potential use in a variety of scientific applications. It is a highly reactive and versatile compound that has been studied for its ability to act as a synthetic intermediate in a variety of chemical reactions. It has also been studied for its use as a reagent in the synthesis of other compounds. In addition, 2-TBS-2-MPH has been studied for its potential use in biochemical and physiological applications, as well as its potential for use in laboratory experiments.

Applications De Recherche Scientifique

Photochemistry Applications

Research on arylcycloalkylsulfonium salts, which share structural similarities with "2-(Tert-butylsulfonyl)-2-[2-(3-methylphenyl)hydrazono]acetonitrile," has shown their potential as photoacid generators. The study by Sanramé et al. (2004) investigated the photochemistry of such compounds, revealing their efficiency in generating acid through photo-induced cleavage, which is crucial for resist formulations in lithography processes (Sanramé et al., 2004).

Polymer Synthesis and Modification

Compounds with tert-butylsulfonyl groups have been utilized in the synthesis of novel polymers. For example, tert-Butylsulfonylmethyllithium, derived from tert-butyl methyl sulfone, demonstrates its role as a methylene-transfer reagent towards olefins, showcasing its utility in polymer chemistry as highlighted by Gai et al. (1991) (Gai, Julia, & Verpeaux, 1991).

Electrochemical Applications

The electrochemical behavior of compounds containing tert-butylsulfonyl groups and their analogs has been the subject of investigations, demonstrating their potential in electrochemical applications. Chambers et al. (1978) explored the electrochemical reductions of ethoxysulfonium ions, providing insights into the mechanisms and products of these reactions (Chambers, Maupin, & Liao, 1978).

High-Voltage Electrolyte Additives

(Phenylsulfonyl)acetonitrile, related to the compound , has been investigated as a high-voltage additive for lithium-ion batteries. Deng et al. (2019) found that it could improve the performance of LiCoO2 cathodes, indicating its potential as a solid electrolyte interface (SEI) film-forming additive to enhance battery efficiency (Deng et al., 2019).

Propriétés

IUPAC Name |

(1E)-1-tert-butylsulfonyl-N-(3-methylanilino)methanimidoyl cyanide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2S/c1-10-6-5-7-11(8-10)15-16-12(9-14)19(17,18)13(2,3)4/h5-8,15H,1-4H3/b16-12+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEXIQTDAEQFUFS-FOWTUZBSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NN=C(C#N)S(=O)(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)N/N=C(\C#N)/S(=O)(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Tert-butylsulfonyl)-2-[2-(3-methylphenyl)hydrazono]acetonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide](/img/structure/B2974197.png)

![8-(chloromethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2974199.png)

![N-(4-acetamidophenyl)-2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2974207.png)

![N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2974208.png)

![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(4-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B2974209.png)

![1-[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2974210.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-(morpholinosulfonyl)furan-2-carboxamide](/img/structure/B2974215.png)